Pivalic acid

概述

描述

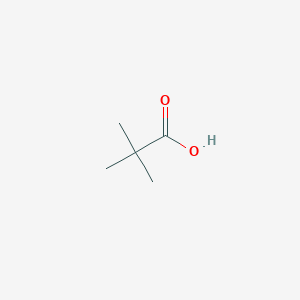

Pivalic acid (trimethylacetic acid, C₅H₁₀O₂) is a branched-chain carboxylic acid characterized by three methyl groups attached to the α-carbon. Its sterically hindered structure confers unique physicochemical properties, including high thermal stability and low solubility in polar solvents compared to linear carboxylic acids . Industrially, it is primarily utilized as pivaloyl chloride, a key intermediate in synthesizing β-lactam antibiotics (e.g., ampicillin, cephalosporins) and agrochemical peroxides . Biologically, this compound is notable for forming conjugates with carnitine, leading to urinary carnitine depletion—a critical consideration in prodrug design . Its biosynthesis and biodegradation in bacteria involve B₁₂-dependent isomerization and desaturation pathways, distinguishing it from other carboxylic acids .

准备方法

Pivalic acid can be synthesized through several methods:

Hydrocarboxylation of Isobutene: This industrial method involves the Koch reaction, where isobutene reacts with carbon monoxide and water in the presence of an acid catalyst such as hydrogen fluoride to produce this compound.

Oxidation of Pinacolone: In the laboratory, this compound can be prepared by oxidizing pinacolone with chromic acid.

Hydrolysis of tert-Butyl Cyanide: Another method involves the hydrolysis of tert-butyl cyanide.

Carbonation of Grignard Reagent: The Grignard reagent formed from tert-butyl chloride reacts with carbon dioxide to form the pivalate salt, which upon acidification yields this compound.

Aldol Condensation: Isobutyraldehyde and formaldehyde undergo aldol condensation under acidic conditions to form pivalaldehyde, which is then oxidized to this compound.

化学反应分析

Palladium-Catalyzed C–H Functionalization

-

Arylation of unactivated arenes : Pivalic acid enables Pd-catalyzed coupling of arenes with aryl halides, forming biaryl structures .

-

Carbonylative Suzuki reactions : Facilitates synthesis of biaryl ketones from aryl iodides and boronic acids using Pd nanoparticles .

Cobalt-Catalyzed Cyclization

In the presence of Co catalysts and 8-aminoquinoline ligands, this compound promotes cyclization of benzamides with alkynes to yield isoquinolones :

Radioiodination and Isotope Exchange

This compound acts as both solvent and catalyst in radioiodination via isotope exchange, enabling high-yield labeling of iodinated compounds :

| Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cholesteryl iopanoate | 1 | 155 | 90 |

| Cyclohexyl iopanoate | 1 | 155 | 70 |

| 11-Iodoundecanoic acid | 1 | 155 | 96 |

This method minimizes substrate decomposition and side reactions compared to traditional solvents like neopentyl alcohol .

Radical Reactions and Scavenging

This compound buffers radical chain reactions in aqueous systems, with rate constants for hydroxyl radical () interactions :

Its stability under oxidative conditions makes it suitable for studying atmospheric and biological radical processes .

Biochemical Interactions

This compound is released as a metabolite from β-lactam antibiotics (e.g., cefditoren pivoxil), forming pivaloyl-carnitine in vivo. This depletes free carnitine, leading to risks of encephalopathy and cardiac arrhythmia in individuals with primary carnitine deficiency .

科学研究应用

Organic Synthesis

Protective Group in Organic Chemistry

Pivalic acid is widely used as a protective group for alcohols in organic synthesis. The pivaloyl group (abbreviated as Piv) can be introduced via pivaloyl chloride or anhydride, allowing chemists to protect alcohol functionalities during multi-step syntheses. Common deprotection methods include hydrolysis using bases or nucleophiles .

Case Study: Pivaloylation Reactions

Research has demonstrated that pivaloyl chloride can effectively protect alcohols, facilitating complex organic transformations without interfering with other reactive sites .

Pharmaceutical Applications

This compound is notably involved in the metabolism of certain pharmaceuticals. For example, it has been studied as a metabolite of the oral cephem antibiotic S-1108. In clinical studies, over 90% of administered this compound was excreted as pivaloylcarnitine, indicating its significant role in drug metabolism and pharmacokinetics .

Case Study: Metabolism of S-1108

A study involving healthy volunteers showed that after administration of S-1108, this compound was almost entirely conjugated with carnitine during metabolism. This finding underscores the importance of this compound in enhancing drug solubility and excretion pathways .

Material Science

Polymers and Coatings

Pivalate esters are utilized in producing polymers that exhibit high thermal stability and resistance to hydrolysis. These properties make them suitable for applications in reflective lacquers and coatings .

| Application | Description |

|---|---|

| Reflective Lacquers | Derived from pivalate esters; used in coatings |

| Polymer Production | High thermal stability; resistant to hydrolysis |

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for NMR spectroscopy due to its distinct chemical shift (1.08 ppm). This application is particularly useful for quantifying compounds in aqueous solutions .

Environmental Applications

Recent studies have explored the use of this compound in synthesizing mesoporous titanium dioxide (TiO2) for photocatalytic applications. The incorporation of this compound as a template during sol-gel synthesis has resulted in TiO2 with enhanced photocatalytic activity compared to traditional methods .

Case Study: TiO2 Photocatalysts

Research indicated that TiO2 synthesized using this compound showed superior performance in degrading methylene blue under daylight conditions, highlighting its potential for environmental remediation applications .

作用机制

The mechanism of action of pivalic acid involves its role as a carboxylic acid. It can act as a ligand in coordination chemistry, forming complexes with metals. In biological systems, this compound can be metabolized by bacteria through pathways involving B12-dependent isomerization and desaturation .

相似化合物的比较

Comparison with Structurally Similar Carboxylic Acids

Structural and Physicochemical Properties

- Branching Effects: Pivalic acid’s tert-butyl group reduces intermolecular hydrogen bonding, lowering melting (35°C) and boiling (163–165°C) points compared to linear isomers like pentanoic acid (boiling point: 186°C) .

- Solubility : this compound exhibits lower water solubility (≈25 g/L at 20°C) than acetic acid (fully miscible) due to hydrophobic branching. However, its silver(I) derivatives show poor solubility even in polar solvents like dimethyl sulfoxide (DMSO), complicating coordination chemistry applications .

Table 1: Key Physicochemical Properties

| Property | This compound | Pentanoic Acid | Octanoic Acid |

|---|---|---|---|

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₈H₁₆O₂ |

| Boiling Point (°C) | 163–165 | 186 | 239 |

| Water Solubility (g/L) | ≈25 | ≈40 | 0.68 |

| pKa | 5.03 | 4.86 | 4.89 |

Table 2: Metabolic Disposition in Rats vs. Dogs

| Parameter | Rats | Dogs |

|---|---|---|

| Plasma Half-Life (t₁/₂) | ≈3 hours | >24 hours |

| Free this compound (%) | >80% of plasma radioactivity | 60–70% of plasma radioactivity |

| Tissue Accumulation | Rapid clearance | High in liver/kidney |

Key Advantages and Limitations

生物活性

Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a branched-chain carboxylic acid with the chemical formula . Its biological activity has garnered attention due to its implications in various biochemical pathways and its effects on human health, particularly concerning carnitine metabolism and potential toxicity. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its effects on health.

This compound is characterized by its branched structure, which influences its metabolic pathways. It is primarily metabolized in the liver and can conjugate with carnitine to form pivaloyl-carnitine. This conjugation is significant because it affects carnitine levels in the body, which are crucial for fatty acid metabolism.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Solubility | Soluble in water |

| LD50 (oral, rat) | ~2000 mg/kg |

Carnitine Homeostasis Disruption

This compound exposure has been linked to disruptions in carnitine homeostasis. Studies indicate that long-term treatment with antibiotics containing this compound can significantly decrease serum carnitine concentrations. In a case study involving six patients with primary carnitine deficiency (PCD), exposure to this compound-containing antibiotics was associated with severe neurological and cardiac complications, including sudden cardiac arrhythmias and encephalopathy .

Case Study Insights

- Primary Carnitine Deficiency : A notable case study examined six individuals with PCD who experienced sudden cardiac events after antibiotic treatment containing this compound. Autopsies revealed hepatic steatosis and cerebral edema in several patients, indicating severe metabolic disturbances caused by the compound .

- Toxicity Observations : In animal studies, this compound demonstrated low acute toxicity; however, chronic exposure led to skeletal muscle disorders in dogs and significant increases in pivaloyl-carnitine levels . The differences in metabolism between species highlight the need for caution when using this compound-containing medications.

This compound's biological activity can be attributed to several mechanisms:

- Carnitine Conjugation : this compound competes with free carnitine for binding sites, leading to decreased availability of carnitine for fatty acid transport into mitochondria. This competition can result in metabolic disturbances and energy deficits within cells .

- Enzyme Interaction : this compound has been studied for its role in enzyme prodrug therapies, where it acts as a substrate for esterases that cleave prodrugs into active pharmaceutical compounds .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for pivalic acid, and how do reaction parameters influence yield?

this compound is synthesized via carboxylation of isobutene using carbon monoxide and water under acidic conditions: Key parameters include temperature (80–100°C), pressure (20–30 atm), and catalyst selection (e.g., hydrogen fluoride). Yield optimization requires precise control of CO flow rate and removal of byproducts like trimethylacetic acid. Solvent-free conditions improve atom economy but may require post-synthesis purification via recrystallization .

Q. How do the solubility properties of this compound impact its utility in organic reactions?

this compound is sparingly soluble in water (≈2.5 g/100 mL at 20°C) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. Its low water solubility necessitates solvent screening for homogeneous reaction conditions. In biphasic systems, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity. Solubility can be experimentally determined via gravimetric analysis or UV-Vis spectroscopy in varying solvent mixtures .

Q. What experimental protocols are recommended for introducing pivaloyl groups as protecting agents in alcohol functionalization?

- Reagent Preparation: Use pivaloyl chloride (PivCl) or pivalic anhydride with a base (e.g., pyridine or DMAP) in dry dichloromethane.

- Reaction Setup: Add alcohol substrate dropwise to the reagent mixture at 0°C under nitrogen. Monitor progress via TLC (hexane:ethyl acetate, 4:1).

- Workup: Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography. Validate protection efficiency using ¹H NMR (disappearance of -OH signal at δ 1–5 ppm) .

Advanced Research Questions

Q. How does steric hindrance in this compound derivatives affect their role as directing groups in Pd-catalyzed C–H functionalization?

The tert-butyl group in pivaloyl derivatives creates steric bulk, limiting accessibility to metal centers. In Pd-catalyzed reactions, this reduces undesired β-hydride elimination but may slow transmetalation steps. Comparative studies using less bulky acyl groups (e.g., acetyl) show faster kinetics but lower regioselectivity. Computational modeling (DFT) can quantify steric effects using Tolman cone angles or buried volume (%Vbur) metrics .

Q. What methodological challenges arise in quantifying trace this compound in biological matrices, and how can they be mitigated?

Challenges include low volatility for GC analysis and matrix interference in LC-MS. Solutions:

- Derivatization: Use BSTFA to convert this compound to trimethylsilyl esters for GC-MS.

- Chromatography: Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).

- Validation: Spike-and-recovery experiments in plasma or urine to assess accuracy (target: 90–110%) and precision (RSD <15%) .

Q. How can contradictions in reported pKa values of this compound be resolved through experimental design?

Literature pKa values range from 4.8 to 5.1 due to solvent polarity and ionic strength variations. To standardize measurements:

- Use potentiometric titration in 0.1 M KCl (to maintain ionic strength) with a glass electrode calibrated at 25°C.

- Compare results with computational models (e.g., COSMO-RS) to account for solvation effects. Discrepancies >0.2 units suggest impurities or measurement artifacts .

Q. What strategies optimize the deprotection of pivaloyl-protected substrates without side reactions?

- Acidic Conditions: HCl in dioxane (4 M, 60°C) cleaves pivaloyl groups but risks ester hydrolysis.

- Enzymatic Methods: Lipases (e.g., Candida antarctica) enable selective deprotection under mild conditions (pH 7, 37°C).

- Kinetic Monitoring: Use in situ IR spectroscopy to track carbonyl peak (≈1740 cm⁻¹) disappearance and minimize over-degradation .

Q. Methodological Guidelines

Q. How should researchers structure a literature review on this compound’s applications in asymmetric catalysis?

- Database Search: Use SciFinder with keywords "this compound + asymmetric synthesis + directing group" (2015–2025). Exclude patents and non-peer-reviewed sources.

- Thematic Organization: Categorize findings by reaction type (e.g., C–H activation, cross-coupling) and highlight mechanistic insights.

- Critical Analysis: Contrast methodologies in enantioselective vs. non-selective systems, noting limitations in substrate scope .

Q. What statistical approaches are appropriate for analyzing reaction yield data in this compound-mediated syntheses?

- Design of Experiments (DoE): Use factorial designs to evaluate temperature, catalyst loading, and solvent effects.

- Multivariate Regression: Identify significant variables (p <0.05) using JMP or R.

- Outlier Handling: Apply Grubbs’ test to exclude anomalous data points and ensure reproducibility .

Q. Data Presentation Standards

- Tables: Include yield, enantiomeric excess (ee), and reaction conditions (e.g., Table 1: "Comparison of Pivaloyl Directing Groups in Pd-Catalyzed Arylation").

- Figures: Use Arrhenius plots to illustrate temperature-dependent kinetics or X-ray crystallography data for steric parameterization .

属性

IUPAC Name |

2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGYQRQAERSCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2, Array | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | pivalic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pivalic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1184-88-9 (hydrochloride salt) | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026432 | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

TRIMETHYLACETIC ACID is a colored crystalline solid of low toxicity that is soluble in water, ethyl alcohol and diethyl ether., Liquid, Colorless to white solid or colorless liquid; [ICSC] White low melting solid; mp = 33-35 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR COLOURLESS-TO-WHITE CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pivalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

325 to 327 °F at 760 mmHg (USCG, 1999), 163.8 °C, 164.00 °C. @ 760.00 mm Hg, 164 °C | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pivalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

147.2 °F (USCG, 1999), 64 °C, 64 °C (closed cup), 64 °C c.c. | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in ethanol, ethyl ether, 1 g dissolves in 40 ml water; freely sol in alcohol, ether, In water, 2.17X10+4 mg/L at 20 °C, 21.7 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2.5 (sparingly soluble) | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pivalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.905 at 122 °F (USCG, 1999) - Less dense than water; will float, 0.905 at 50 °C, Relative density (water = 1): 0.91 | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.5 (est.) (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.5 | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.82 [mmHg], 0.5 mm Hg at 25 °C (ext), Vapor pressure, Pa at 20 °C: 85 | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless cyrstals, Needles | |

CAS No. |

75-98-9 | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pivalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813RE8BX41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pivalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

91 to 95 °F (USCG, 1999), 35.5 °C, 35 °C, 36 °C | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pivalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。